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molecular formula C12H15NO2 B8350937 5-butoxy-1H-indol-6-ol

5-butoxy-1H-indol-6-ol

Cat. No. B8350937
M. Wt: 205.25 g/mol
InChI Key: KJMDVEHPSPNDGN-UHFFFAOYSA-N
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Patent
US05126125

Procedure details

6-Benzyloxy 5-butoxy indole (4 g, 0.0135 mole) is hydrogenated under 50 atmospheres of hydrogen in a reactor with 40 ml of ethanol and 0.6 g 10% palladium on carbon for 3 hours. After filtration and evaporation of the solvent, the residue is recrystallized in a mixture of benzene-hexane to produce 5-butoxy 6-hydroxy indole (2.5 g, yield 90%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][NH:15]2)=[CH:11][C:10]=1[O:18][CH2:19][CH2:20][CH2:21][CH3:22])C1C=CC=CC=1.[H][H]>[Pd].C(O)C>[CH2:19]([O:18][C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][C:9]=1[OH:8])[NH:15][CH:14]=[CH:13]2)[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C2C=CNC2=C1)OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized in a mixture of benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C=C2C=CNC2=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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